molecular formula C20H16N4O2 B5667859 4-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

4-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No. B5667859
M. Wt: 344.4 g/mol
InChI Key: OXVKPRODUWZBQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives generally involves multiple steps, including the formation of the benzotriazole unit, introduction of the methoxy group, and final coupling to form the benzamide linkage. Techniques such as reductive cyclization, diazotization, and esterification are commonly employed. For example, derivatives similar to 4-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide have been synthesized through 'one-pot' methods or by conventional synthesis routes involving initial creation of the benzotriazole moiety followed by subsequent modifications (Bhaskar et al., 2019).

Molecular Structure Analysis

Benzamide derivatives exhibit diverse molecular structures, which can be analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy. The structure of these compounds often includes a benzotriazole moiety, methoxy groups, and a benzamide linkage, contributing to their complex molecular geometry and electronic properties. The molecular structure is critical for their biological activities and interaction with biological targets (Demir et al., 2015).

properties

IUPAC Name

4-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-17-10-7-14(8-11-17)20(25)21-15-9-12-18-19(13-15)23-24(22-18)16-5-3-2-4-6-16/h2-13H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVKPRODUWZBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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